

VO-Ohpic trihydrate solubility issues in aqueous buffer.

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B10780575

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Technical Support Center: VO-Ohpic Trihydrate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **VO-Ohpic trihydrate**. The information below addresses common challenges related to its solubility in aqueous buffers and provides protocols for its effective use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of **VO-Ohpic trihydrate** in aqueous solutions?

A1: **VO-Ohpic trihydrate** is generally considered to have very low solubility in water.^[1] Direct dissolution in aqueous buffers is often challenging and may result in precipitation or an inability to achieve desired concentrations. One source indicates solubility in PBS (pH 7.2) is approximately 1 mg/mL, though this may vary.^[2]

Q2: My **VO-Ohpic trihydrate** is not dissolving in my aqueous buffer. What should I do?

A2: Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO).^{[1][3][4][5][6][7]} This stock solution can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. For cell-based assays, it is advisable to keep the final DMSO

concentration low (typically below 1%, and for sensitive applications like use in nude mice, below 2%) to avoid solvent-induced artifacts.[7]

Q3: I'm observing precipitation after diluting my DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue due to the low aqueous solubility of **VO-Ohpic trihydrate**. Here are several troubleshooting steps:

- Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of **VO-Ohpic trihydrate** in your aqueous buffer.
- Use Co-solvents: For in vivo studies or challenging in vitro systems, co-solvents can be used to improve solubility. A common formulation includes DMSO, PEG300, Tween-80, and saline. [1][8] Another option involves using cyclodextrins, such as SBE- β -CD, in saline.[1]
- Sonication and Warming: Gentle warming to 37°C or sonication can help in dissolving the compound after dilution.[4][7] However, be cautious with temperature-sensitive assays.
- Freshly Prepare Solutions: It is highly recommended to prepare the final working solution fresh on the day of the experiment to minimize the risk of precipitation over time.[1]

Q4: What are the recommended solvents for preparing stock solutions?

A4: The most commonly recommended solvent for preparing stock solutions of **VO-Ohpic trihydrate** is DMSO.[1][3][4][5][6][7] High-quality, anhydrous (moisture-free) DMSO should be used, as absorbed moisture can negatively impact solubility.[3] For some applications, ethanol with sonication has also been reported as a solvent.[4]

Q5: How should I store **VO-Ohpic trihydrate** powder and its stock solutions?

A5:

- Powder: The solid compound should be stored at -20°C under desiccating conditions for long-term stability (up to 3 years).[1][6]

- Stock Solutions: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.^[1]

Solubility and Formulation Data

The following tables summarize the solubility of **VO-Ohpic trihydrate** in various solvents and solvent systems.

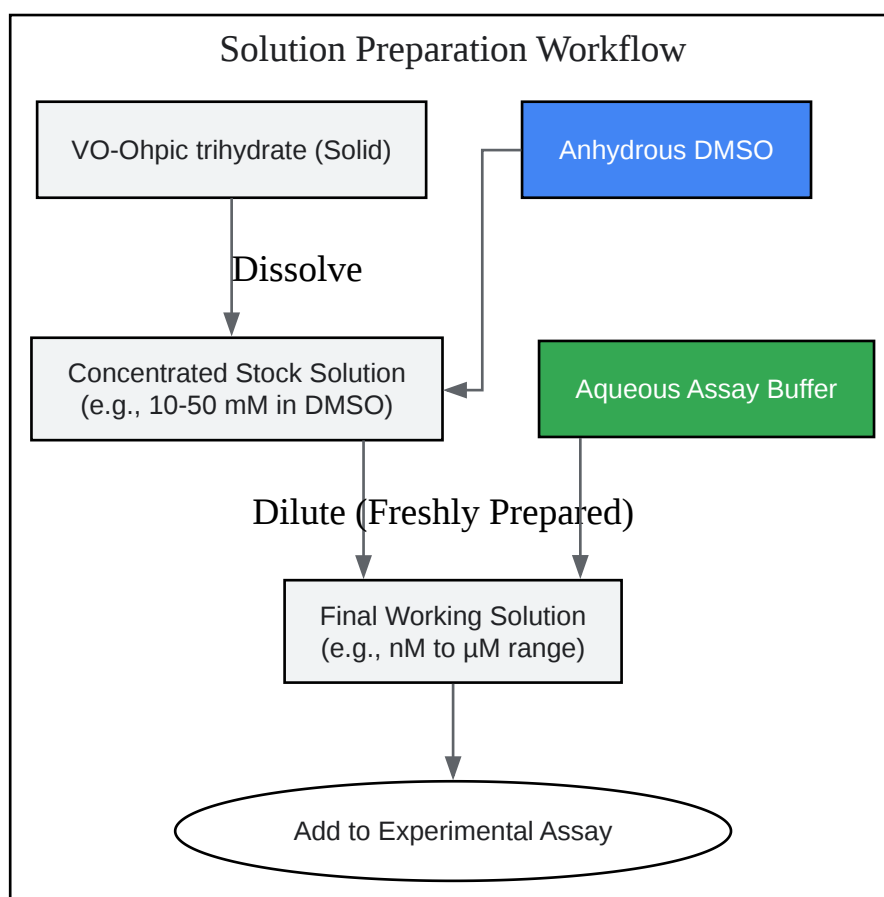
Solvent	Solubility	Concentration (Molar)	Notes
Water	Insoluble (< 0.1 mg/mL)	-	^[1] ^[9]
PBS (pH 7.2)	~1 mg/mL	~2.4 mM	^[2]
DMSO	≥ 50 mg/mL	≥ 120.42 mM	Hygroscopic DMSO can reduce solubility; use newly opened DMSO. ^[1] ^[3]
Ethanol	≥ 45.8 mg/mL	≥ 110.3 mM	Requires sonication. ^[4]

Formulation (for in vivo use)	Solubility	Concentration (Molar)	Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	≥ 6.02 mM	^[1] ^[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	≥ 6.02 mM	^[1]

Experimental Protocols & Workflows

Protocol for Preparation of VO-Ohpic trihydrate Working Solution for In Vitro Assays

- Prepare Stock Solution: Dissolve **VO-Ohpic trihydrate** in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM to 50 mM).^{[6][7]} Ensure complete dissolution; gentle warming or sonication may be applied if necessary.^[4]
- Intermediate Dilution (Optional): If a large dilution factor is required, perform an intermediate dilution of the stock solution in DMSO.
- Final Dilution: On the day of the experiment, dilute the stock solution directly into the pre-warmed aqueous assay buffer to the final desired concentration. Vortex immediately after adding the stock solution to ensure rapid mixing and minimize precipitation. The final DMSO concentration should be kept minimal (e.g., $\leq 1\%$).^{[5][7]}
- Pre-incubation: For enzyme inhibition assays, it is common to pre-incubate the enzyme with **VO-Ohpic trihydrate** in the assay buffer for a short period (e.g., 10 minutes at room temperature) before adding the substrate to initiate the reaction.^{[5][7]}

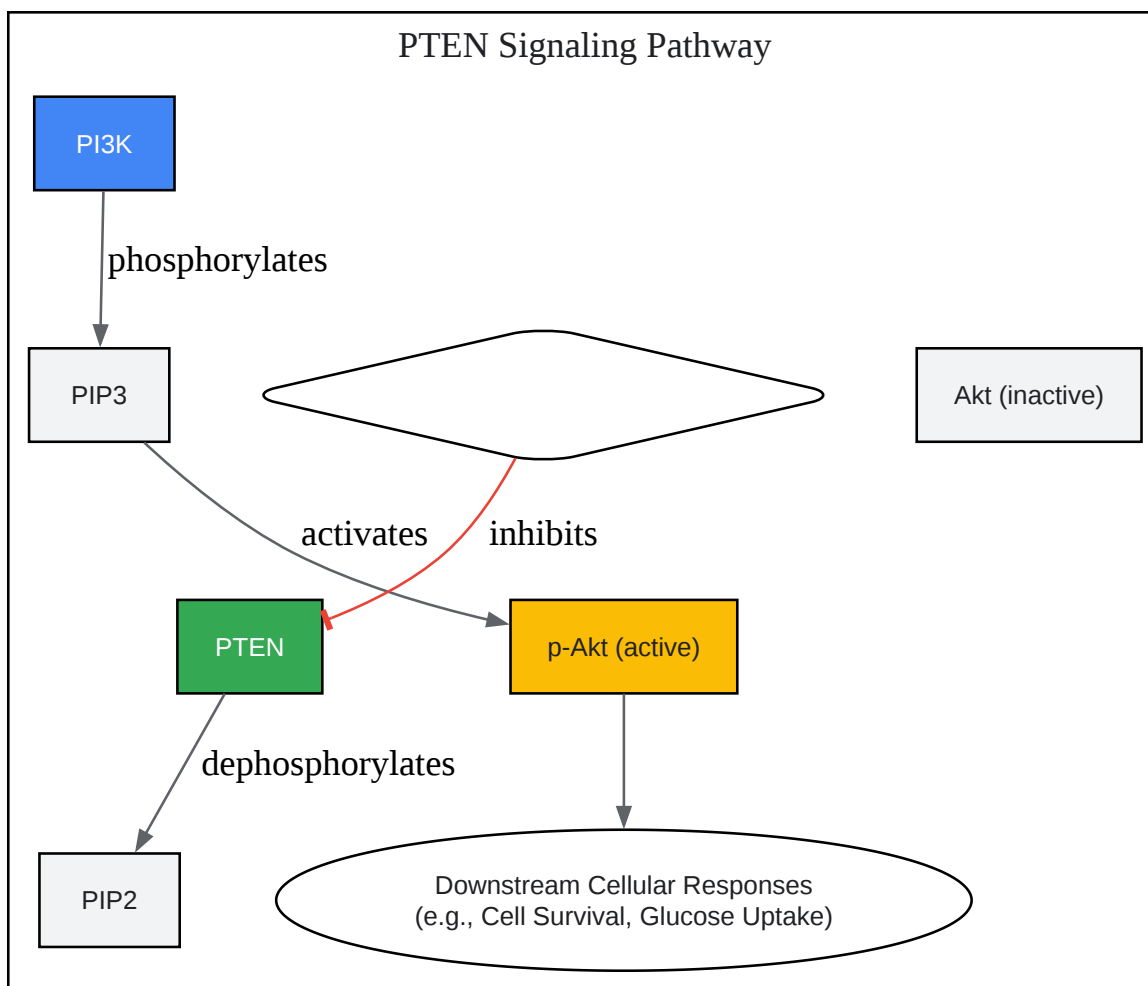


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Dissolution workflow for in vitro experiments.

PTEN Signaling Pathway Inhibition by VO-Ohpic trihydrate

VO-Ohpic trihydrate is a potent inhibitor of PTEN (Phosphatase and tensin homolog).[3][6] PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K/Akt signaling pathway. By inhibiting PTEN, **VO-Ohpic trihydrate** leads to an accumulation of PIP3, which in turn promotes the phosphorylation and activation of Akt.[2][6] Activated Akt then modulates downstream targets involved in cell survival, growth, and metabolism.



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Inhibition of PTEN by **VO-Ohpic trihydrate**.

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